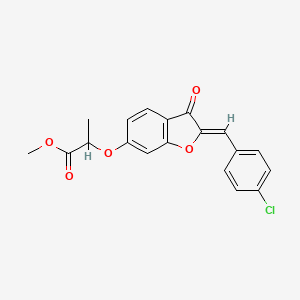

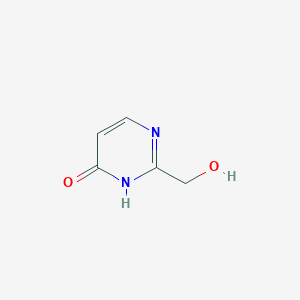

2-(Hydroxymethyl)pyrimidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Hydroxymethyl)pyrimidin-4-ol is a compound with the molecular formula C6H7NO2 . It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves condensation reactions. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The hydroxymethyl group is attached to the second carbon atom of the ring .Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo a variety of chemical reactions. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 .科学的研究の応用

1. Medicinal Chemistry and Biological Roles

Pyrimidine heterocycles, such as 2-(Hydroxymethyl)pyrimidin-4-ol, are significant in medicinal chemistry and play crucial roles in biological processes at the cellular level. They form the basis for the synthesis of various derivatives with potent biological activities, including anti-inflammatory and analgesic effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).

2. Aldose Reductase Inhibitors and Antioxidant Activity

Pyrimidine derivatives, particularly those with a hydroxy group, have shown potential as aldose reductase inhibitors. This activity is crucial in micromolar/submicromolar ranges and is enhanced by the presence of hydroxy groups in specific positions. These compounds also exhibit significant antioxidant properties, highlighting their therapeutic potential (C. La Motta et al., 2007).

3. Chemical Sensing and Logic Gate Mimicking

Pyrimidine-based compounds have been developed as colorimetric and fluorometric sensors, showing complexation with metal ions like Ni(II). This capability enables their use in mimicking logic gate operations and potential applications in chemical sensing (N. Gupta, D. Singhal, & Ashutosh Kumar Singh, 2016).

4. Antibacterial and Antifungal Activities

Certain pyrimidine derivatives, synthesized from hydroxymethylpyrimidines, have been found to possess notable antibacterial and antifungal activities. The presence of specific groups like the nitro group in their molecular structure enhances these activities, underscoring the importance of structural modification in determining biological potency (C. Pandhurnekar, Ekta M. Meshram, Himani N. Chopde, & Rameshkumar J. Batra, 2013).

5. Antioxidant Properties

Pyrimidine nucleus derivatives exhibit a wide range of biological activities, including antioxidant effects. Novel compounds synthesized from hydroxymethylpyrimidines have shown promising antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (V. Rani, Raghavendra Aminedi, Kishore Polireddy, & K. Jagadeeswarareddy, 2012).

6. Anti-inflammatory Applications

Pyrimidine compounds, synthesized from hydroxymethylpyrimidines, have been evaluated for their anti-inflammatory activities. The structural features of pyrimidine play a significant role in their biological activity, making them potential candidates for anti-inflammatory drug development (Ganesh Munde et al., 2022).

7. Pharmaceutical Applications

The hydroxymethyl group in pyrimidines has been manipulated to produce a variety of derivatives with potential pharmaceutical applications. These compounds are synthesized using standard procedures and have applications in the development of new drugs (Jane L. Holmes et al., 2016).

Safety and Hazards

将来の方向性

While specific future directions for 2-(Hydroxymethyl)pyrimidin-4-ol are not mentioned in the available resources, pyrimidine derivatives in general are subjects of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the potential therapeutic applications of this compound.

作用機序

Target of Action

Pyrimidine derivatives have been reported to have a wide range of biological and pharmacological activities .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Result of Action

Pyrimidine derivatives have been reported to exhibit a range of biological activities, including anticancer activity .

生化学分析

Biochemical Properties

2-(Hydroxymethyl)pyrimidin-4-ol is known to interact with various enzymes, proteins, and other biomolecules . The basic pKa values for this compound are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8 .

Cellular Effects

Preliminary studies suggest that it may have anticancer activity against various cancer cell lines .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .

Metabolic Pathways

This compound is believed to be involved in pyrimidine metabolism, a biochemical pathway conserved in all living organisms and necessary to maintain cellular fundamental function .

特性

IUPAC Name |

2-(hydroxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXDROBXGAMHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

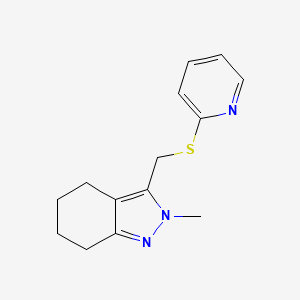

![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)

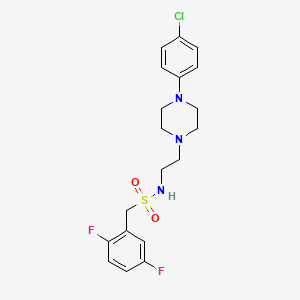

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

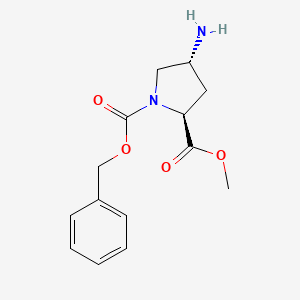

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

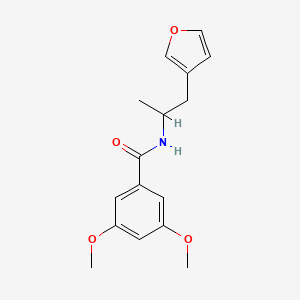

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)